molecular formula C7H6BrNO2S B15305624 Methyl (E)-3-(2-bromothiazol-4-yl)acrylate

Methyl (E)-3-(2-bromothiazol-4-yl)acrylate

Katalognummer: B15305624
Molekulargewicht: 248.10 g/mol
InChI-Schlüssel: WMCRFSMHPXFQLP-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Bromination: The thiazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Esterification: The final step involves the esterification of the brominated thiazole with methyl acrylate under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring or the alkene moiety.

    Reduction: Reduction reactions can target the bromine atom or the double bond in the prop-2-enoate group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce various thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate depends on its specific application. In biological systems, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiazole ring are likely key functional groups involved in these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2E)-3-(2-chloro-1,3-thiazol-4-yl)prop-2-enoate
  • Methyl (2E)-3-(2-fluoro-1,3-thiazol-4-yl)prop-2-enoate
  • Methyl (2E)-3-(2-iodo-1,3-thiazol-4-yl)prop-2-enoate

Uniqueness

Methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different interactions and properties.

Eigenschaften

Molekularformel

C7H6BrNO2S

Molekulargewicht

248.10 g/mol

IUPAC-Name

methyl (E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate

InChI

InChI=1S/C7H6BrNO2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h2-4H,1H3/b3-2+

InChI-Schlüssel

WMCRFSMHPXFQLP-NSCUHMNNSA-N

Isomerische SMILES

COC(=O)/C=C/C1=CSC(=N1)Br

Kanonische SMILES

COC(=O)C=CC1=CSC(=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.